2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which is known for its stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorophenol with benzyl bromide to form 3,5-dichlorophenylmethyl ether. This intermediate is then reacted with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed Suzuki-Miyaura coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron center in the compound can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-1,3-benzothiazole: This compound shares a similar phenyl and dichlorophenoxy structure but differs in the presence of a benzothiazole ring instead of a dioxaborolane ring.
2-[(3,5-Dichlorophenoxy)methyl]-2-methyloxirane: This compound has a similar dichlorophenoxy group but contains an oxirane ring instead of a dioxaborolane ring.
Uniqueness
The uniqueness of 2-(3-((3,5-Dichlorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in organic synthesis and industrial applications.
Properties
Molecular Formula |
C19H21BCl2O3 |
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Molecular Weight |
379.1 g/mol |
IUPAC Name |
2-[3-[(3,5-dichlorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-7-5-6-13(8-14)12-23-17-10-15(21)9-16(22)11-17/h5-11H,12H2,1-4H3 |
InChI Key |
QZXRKASBRIFFKU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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